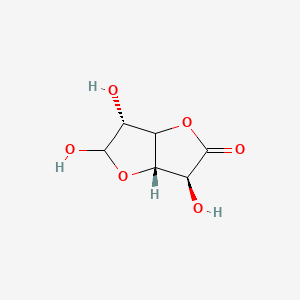![molecular formula C18H21N3O4 B587114 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine CAS No. 1246819-65-7](/img/structure/B587114.png)
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine, also known as MeOPP, is a chemical compound that has been studied for its potential use in scientific research. MeOPP belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine involves its interaction with various neurotransmitter receptors in the brain. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has been found to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding results in the inhibition of serotonin reuptake, leading to an increase in serotonin levels in the brain. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has also been found to modulate the activity of dopamine receptors, leading to an increase in dopamine release.
Biochemical and Physiological Effects:
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and motivation. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has also been found to enhance the activity of the prefrontal cortex, leading to improved cognitive function. Additionally, 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has been found to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has also been found to exhibit interesting properties that make it a potential candidate for the development of new drugs. However, there are also limitations to the use of 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine in lab experiments. Its effects on the brain are not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine. One potential direction is the development of new drugs for the treatment of neurological disorders such as depression and anxiety. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has been found to exhibit interesting properties that make it a potential candidate for the development of such drugs. Another potential direction is the study of 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine's antioxidant properties and its potential use in the treatment of neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine and its effects on the brain.
Wissenschaftliche Forschungsanwendungen
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit interesting properties such as binding to serotonin receptors and inhibiting the reuptake of serotonin. 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine has also been found to modulate the activity of dopamine receptors and enhance the release of dopamine. These properties make 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine a potential candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAQYBECSXYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717788 | |
| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |
CAS RN |
1246819-65-7 | |
| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



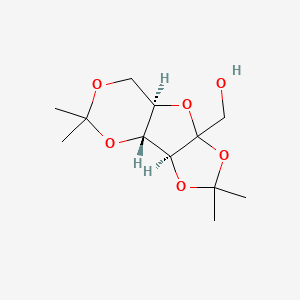

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)

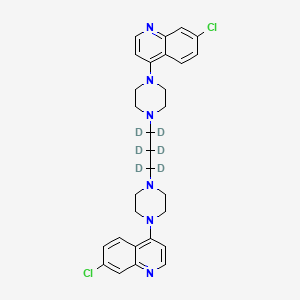

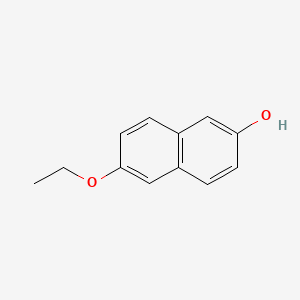
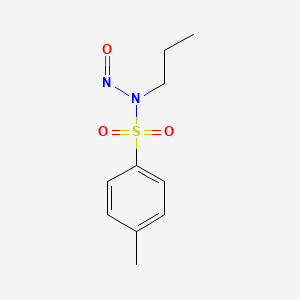

![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)
